(2-Methylphenyl)(morpholin-4-yl)methanone
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Overview
Description
Morpholino(o-tolyl)methanone is a chemical compound that features a morpholine ring attached to a methanone group, which is further substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(o-tolyl)methanone typically involves the reaction of morpholine with o-tolylmethanone under specific conditions. One common method is the condensation reaction where morpholine reacts with o-tolylmethanone in the presence of a catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the morpholino ring .
Industrial Production Methods
In an industrial setting, the production of morpholino(o-tolyl)methanone may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity morpholino(o-tolyl)methanone .
Chemical Reactions Analysis
Types of Reactions
Morpholino(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholino derivatives .
Scientific Research Applications
Morpholino(o-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of morpholino(o-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure.
Tolylmethanone: Lacks the morpholine ring but shares the methanone group.
Morpholino derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
Morpholino(o-tolyl)methanone is unique due to the combination of the morpholine ring and the o-tolylmethanone group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or related compounds .
Biological Activity
(2-Methylphenyl)(morpholin-4-yl)methanone, also known by its CAS number 22978-34-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H15NO2. The compound features a ketone functional group, a morpholine ring, and a methyl-substituted phenyl group, which contribute to its unique chemical and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that morpholine derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can act as enzyme inhibitors against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Morpholine Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound A | Candida albicans | 1.23 μg/mL | TBD |
Compound B | Staphylococcus aureus | 0.5 μg/mL | TBD |
This compound | TBD | TBD | TBD |
The mechanism typically involves the inhibition of target enzymes crucial for microbial survival, indicating potential therapeutic applications in treating infections.
Anticancer Activity
There is growing evidence suggesting that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study involving thiosemicarbazone derivatives demonstrated that morpholine-based compounds exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity could be attributed to differential expression of drug transporters and metabolic enzymes in cancerous versus healthy tissues.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The morpholine moiety enhances solubility and facilitates binding to biological macromolecules, potentially leading to:
- Enzyme Inhibition: The compound may act as a reversible or irreversible inhibitor of key enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: Molecular docking studies have shown that similar compounds can effectively bind to active sites on proteins, altering their function and leading to therapeutic effects.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 2: ADME Properties of Morpholine Derivatives
Property | Value |
---|---|
Oral Bioavailability | High |
Plasma Half-life | 6-8 hours |
Metabolic Stability | Moderate |
These properties indicate that this compound may be suitable for further development as a therapeutic agent.
Properties
CAS No. |
22978-34-3 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-10-4-2-3-5-11(10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
PFKVDZHFEKOEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOCC2 |
Origin of Product |
United States |
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